
7-Bromo-1-chloroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-chloroisoquinoline-3-carboxylic acid is an organic chemical synthesis intermediate . It has a molecular weight of 286.51 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H5BrClNO2/c11-6-2-1-5-3-8 (10 (14)15)13-9 (12)7 (5)4-6/h1-4H, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
One of the notable applications involves the use of brominated hydroxyquinoline, a compound closely related to 7-Bromo-1-chloroisoquinoline-3-carboxylic acid, as a photolabile protecting group for carboxylic acids. This compound exhibits greater photon quantum efficiency compared to other esters and demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis and Chemical Properties
The synthesis of derivatives closely related to this compound has been documented, highlighting methods for creating complex molecules that could serve as intermediates in pharmaceutical development or as ligands in metal complexes. For instance, the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure demonstrates the versatility of bromo- and chloro-isoquinoline derivatives in organic synthesis (Dumont & Slegers, 2010).
Antiproliferative Activity
Research into ruthenium(II)–arene complexes with substituted picolinato ligands, including bromo or chloro derivatives of picolinic acid or isoquinoline-3-carboxylic acid, revealed their potential antiproliferative activity against various human tumor cell lines. These findings suggest the potential of this compound derivatives in cancer treatment research (Ivanović et al., 2014).
Bromophenols and Tetrahydroisoquinolines
In the study of natural products, derivatives of tetrahydroisoquinolines, which are structurally related to this compound, have been identified in the red alga Rhodomela confervoides. These compounds exhibit unique chemical structures and potential biological activity, indicating the broad applicability of bromo- and chloro-isoquinoline derivatives in the discovery of new natural products (Ma et al., 2007).
Analytical Chemistry Applications
A novel bromoquinolinium reagent, designed for the analysis of carboxylic acids, demonstrates the importance of bromo- and chloro-isoquinoline derivatives in developing analytical methods. This reagent, suitable for HPLC-ESI-MS/MS analysis, showcases the utility of these compounds in enhancing the detection and analysis of biological carboxylic acids (Mochizuki et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-1-chloroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-8(10(14)15)13-9(12)7(5)4-6/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWFPCGEVIXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600878-07-6 |
Source


|
| Record name | 7-bromo-1-chloroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)
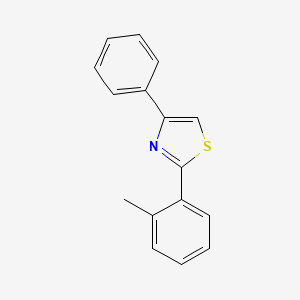
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)
![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
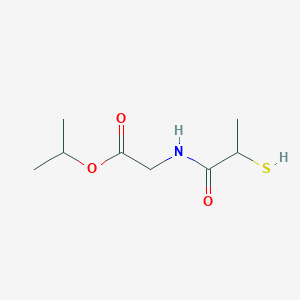
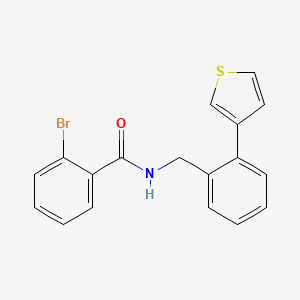
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)
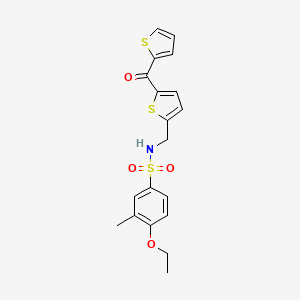
![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)

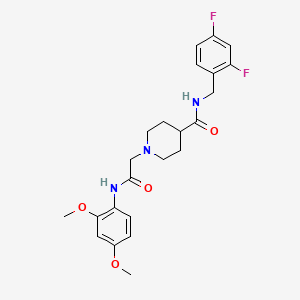
![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
